N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide
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Overview
Description
N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide: is an organic compound characterized by the presence of two acetamide groups attached to a 3,4-dimethoxyphenyl ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 3,4-dimethoxyphenyl ethane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Scientific Research Applications
Chemistry: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with enzymes makes it a valuable tool in biochemical assays.
Medicine: The compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound shares a similar backbone but lacks the acetamide groups.
3,4-Dimethoxyacetophenone: Another structurally related compound, differing in the presence of a ketone group instead of acetamide groups.
Uniqueness: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of two acetamide groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
110087-96-2 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[2-acetamido-2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)15-8-12(16-10(2)18)11-5-6-13(19-3)14(7-11)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
RVLUHCKIWACDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origin of Product |
United States |
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